molecular formula C13H25N3O3 B6158829 tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate CAS No. 1779650-66-6

tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate

Cat. No.: B6158829
CAS No.: 1779650-66-6
M. Wt: 271.4
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Description

Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a methylcarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methylcarbamoyl Group: This step involves the reaction of the piperazine derivative with methyl isocyanate or methyl chloroformate in the presence of a base such as triethylamine.

    Addition of the Tert-butyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its piperazine core is a common motif in many bioactive molecules, making it a valuable scaffold for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used as a building block for the synthesis of polymers, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The methylcarbamoyl group may enhance the compound’s binding affinity and specificity, while the tert-butyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • Tert-butyl 1-piperazinecarboxylate
  • Tert-butyl 3-((2-(tert-butoxycarbonyl)(methyl)amino)ethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and pharmacological effects, making it a valuable compound for targeted research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

1779650-66-6

Molecular Formula

C13H25N3O3

Molecular Weight

271.4

Purity

0

Origin of Product

United States

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